molecular formula C15H13N3O5 B11989365 N'-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide CAS No. 131536-64-6

N'-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide

Cat. No.: B11989365
CAS No.: 131536-64-6
M. Wt: 315.28 g/mol
InChI Key: GYEKQISZSMHVDR-CXUHLZMHSA-N
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Description

N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones or hydrazides.

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting their function .

Comparison with Similar Compounds

Comparison: N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of chemical reactions and higher biological activity, making it a versatile compound in various applications.

Properties

CAS No.

131536-64-6

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O5/c1-23-13-4-2-3-11(14(13)19)9-16-17-15(20)10-5-7-12(8-6-10)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+

InChI Key

GYEKQISZSMHVDR-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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